molecular formula C8H10F6N2O B2957315 rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans CAS No. 1909293-90-8

rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans

Cat. No. B2957315
CAS RN: 1909293-90-8
M. Wt: 264.171
InChI Key: NSDVKSZMTZNBGK-UHNVWZDZSA-N
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Description

“rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans” is a chemical compound with the CAS Number: 1909293-90-8. It has a molecular weight of 264.17 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide . The Inchi Code for this compound is 1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • The divergent synthesis of various 3,5-dioxygenated piperidines with pharmacological properties showcases the versatility of chemoenzymatic methods for creating complex molecules from simpler starting materials. This approach highlights the utility of the compound in facilitating diverse synthetic pathways (Olofsson et al., 2006).
  • Research into the metabolism of compounds like roxatidine acetate hydrochloride provides insights into the oxidative processes involving the piperidine ring, indicating the importance of the structure in pharmacokinetics and metabolism studies (Honma et al., 1987).

Bioisosterism and Pharmacological Properties

  • The exploration of C/Si/Ge bioisosterism through the synthesis of chiral and achiral enantiopure derivatives of muscarinic antagonists demonstrates the compound's role in understanding how small changes in molecular structure can significantly impact biological activity (Tacke et al., 2001).

Material Science and Nanotechnology

  • The development of nanohybrid materials for the kinetic resolution of secondary alcohols showcases the application of the compound in creating novel catalysts that enhance the efficiency and selectivity of chemical reactions, important for pharmaceutical synthesis and material science (Galvão et al., 2018).

Molecular Biology and Plant Science

  • Studies on the ectopic expression of activated RAC in Arabidopsis demonstrate the compound's relevance in understanding the molecular mechanisms underlying plant cell morphology, signaling pathways, and the regulation of the actin cytoskeleton, highlighting its potential in agricultural biotechnology (Bloch et al., 2005).

Novel Therapeutic Agents

  • The discovery and optimization of novel chlorcyclizine derivatives for the treatment of hepatitis C virus infection exemplify the compound's role in drug discovery, providing a foundation for the development of potent antiviral agents with improved pharmacokinetic properties (He et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVKSZMTZNBGK-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide

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